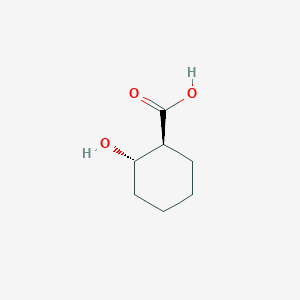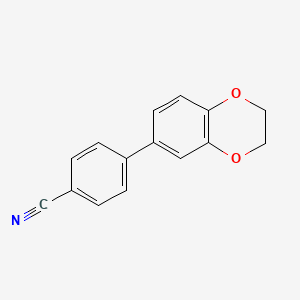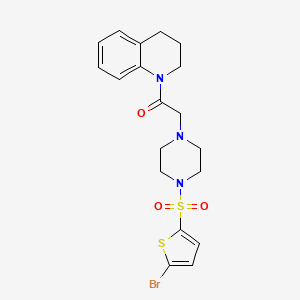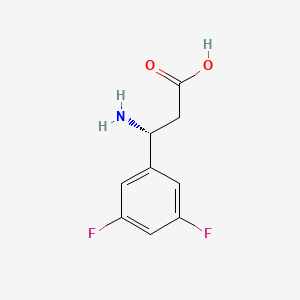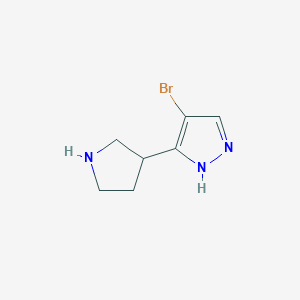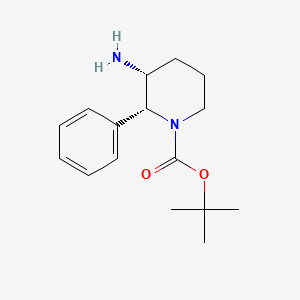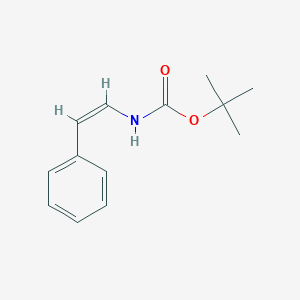
tert-Butyl (Z)-styrylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (Z)-styrylcarbamate is an organic compound that features a tert-butyl group, a styryl group, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl (Z)-styrylcarbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with styrene derivatives. One common method involves the use of a base such as sodium hydride to deprotonate the carbamate, followed by the addition of a styrene derivative under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (Z)-styrylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the styryl group.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (Z)-styrylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a protective group for amines in peptide synthesis. The tert-butyl group can be easily removed under mild acidic conditions, making it useful in the synthesis of peptides and other biomolecules .
Medicine
The carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients .
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Mecanismo De Acción
The mechanism of action of tert-Butyl (Z)-styrylcarbamate involves its ability to undergo hydrolysis and other chemical transformations. The carbamate group can be hydrolyzed to release the corresponding amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the styryl group.
Styryl carbamate: Similar but without the tert-butyl group.
tert-Butyl (E)-styrylcarbamate: An isomer with different spatial arrangement.
Uniqueness
tert-Butyl (Z)-styrylcarbamate is unique due to the presence of both tert-butyl and styryl groups, which confer distinct chemical properties. The (Z)-configuration also imparts specific stereochemical characteristics that can influence its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
tert-butyl N-[(Z)-2-phenylethenyl]carbamate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-10-9-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,14,15)/b10-9- |
Clave InChI |
POEOBHBXPYDDER-KTKRTIGZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N/C=C\C1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)NC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


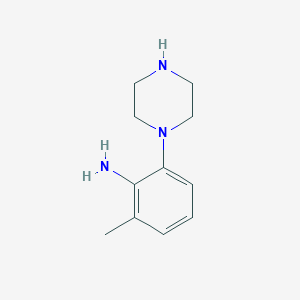
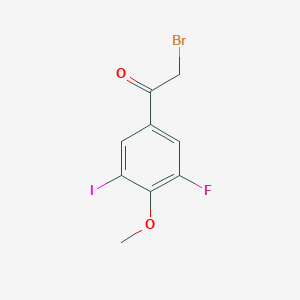
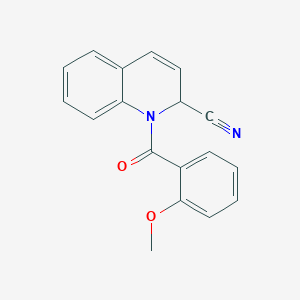


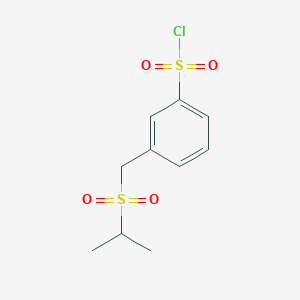
![(S)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B15200539.png)
